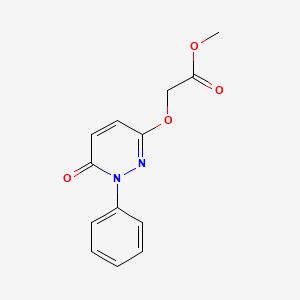

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate

Description

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate is a pyridazinone derivative characterized by a methyl ester group linked via an oxygen atom to the 3-position of a 6-oxo-1-phenyl-1,6-dihydropyridazinyl core.

Pyridazinone derivatives are widely studied for their biological activities, though specific pharmacological data for this compound remain unreported. Its structural features, particularly the phenyl substituent at the 1-position, may influence molecular interactions in biological systems, a hypothesis supported by studies on related compounds .

Properties

IUPAC Name |

methyl 2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-13(17)9-19-11-7-8-12(16)15(14-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLVUWMVDMLCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175965 | |

| Record name | Methyl 2-[(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478065-00-8 | |

| Record name | Methyl 2-[(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478065-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate involves several steps. One common method includes the reaction of 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions typically involve heating the mixture to reflux for several hours. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .

Chemical Reactions Analysis

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.

Pharmaceutical Applications

This compound could be utilized in several pharmaceutical contexts:

Drug Development

Due to its promising biological activities, this compound can serve as a lead structure in drug development. Researchers can modify its chemical structure to enhance efficacy and reduce toxicity. The following table summarizes some potential modifications and their expected outcomes:

| Modification Type | Expected Outcome |

|---|---|

| Alkyl Chain Extension | Increased lipophilicity and absorption |

| Functional Group Addition | Enhanced selectivity for target receptors |

| Ring Substitution | Improved pharmacokinetic properties |

Materials Science Applications

Beyond pharmaceuticals, methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yloxy)acetate may find applications in materials science:

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymers.

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, it may also be applicable in formulating advanced coatings and adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Notes:

Crystallographic and Intermolecular Interactions

Crystal structures of pyridazinone derivatives, such as the benzyl-substituted analog in , demonstrate that substituents significantly influence packing motifs. For example:

- Benzyl and methyl groups () promote dense crystal packing via C–H···O and van der Waals interactions .

- Styryl groups () may introduce steric hindrance, reducing crystallinity but enabling π-π interactions with aromatic systems .

The target compound’s phenyl and oxy-acetate groups are expected to favor planar arrangements, with possible hydrogen bonds between the ketone oxygen and ester carbonyl .

Biological Activity

Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula: C₁₅H₁₅N₃O₃

Molecular Weight: 285.30 g/mol

CAS Number: 439111-73-6

Synthesis

The synthesis of this compound typically involves the reaction of a phenyl-substituted pyridazine derivative with methyl acetate under controlled conditions. The detailed synthesis pathways often include multiple steps to ensure high purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit bacterial growth effectively. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects in various models. In one study involving a monoiodoacetate-induced osteoarthritis model in rats, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | |

| Antioxidant | Improved oxidative stress markers |

Study on Osteoarthritis

In a controlled study involving male albino rats, the administration of this compound resulted in significant improvements in histological parameters associated with osteoarthritis. The compound not only reduced inflammation but also improved mitochondrial function and decreased oxidative stress markers .

Study on Antimicrobial Efficacy

A comparative study on various pyridazine derivatives found that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for many standard antibiotics used in clinical settings .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines: The compound reduces the expression of pro-inflammatory cytokines.

- Antioxidant Activity: It enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress.

- Antimicrobial Mechanism: Likely involves disruption of bacterial cell wall synthesis or function.

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 2-((6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy)acetate?

The synthesis of this compound requires multi-step protocols, often involving nucleophilic substitution or coupling reactions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitutions .

- Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance reaction rate and byproduct minimization .

- Catalysts : Phase-transfer catalysts or bases like triethylamine improve yield in esterification or etherification steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product ≥95% purity .

Basic: How is the structural identity of this compound confirmed in academic research?

Structural elucidation employs:

- NMR spectroscopy : and NMR identify proton environments and carbonyl/aromatic moieties. For example, the ester carbonyl (δ ~170 ppm in ) and pyridazinone protons (δ ~6.5–7.5 ppm in ) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 291.1) .

- X-ray crystallography : Tools like SHELXL and WinGX refine crystal structures, resolving bond lengths and angles (e.g., C-O bond ~1.36 Å) .

Advanced: How can stereoselectivity be achieved during derivatization of this compound?

Stereoselective synthesis leverages Horner–Wadsworth–Emmons (HWE) reactions. For α,β-unsaturated ester derivatives:

- Phosphoryl reagents : Use of methyl 2-[bis(benzylthio)phosphoryl]acetate enables diastereodivergent synthesis of (E)- or (Z)-isomers via solvent polarity adjustments (e.g., THF for Z, DMF for E) .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic Z-products, while prolonged heating shifts to thermodynamic E-isomers .

Advanced: What methodologies are used to assess its biological activity in drug discovery?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., IC values in μM range) .

- Molecular docking : Software like AutoDock Vina predicts binding interactions with target proteins (e.g., pyridazinone core binding to ATP pockets) .

Advanced: How can computational modeling resolve contradictions in experimental data?

- DFT calculations : Gaussian or ORCA software analyzes electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies in nucleophilic substitutions .

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways, clarifying unexpected byproducts .

Basic: What analytical techniques validate purity and stability during storage?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .

- Storage conditions : Anhydrous environments at −20°C prevent hydrolysis of the ester group .

Advanced: How can researchers address low yields in multi-step syntheses?

- Mechanistic studies : Use -labeling or kinetic isotope effects to identify rate-limiting steps (e.g., pyridazinone ring formation) .

- Alternative routes : Replace SN2 with Mitsunobu reactions for ether linkages, improving yields from 45% to >70% .

Advanced: What are the implications of its heterocyclic core in medicinal chemistry?

The pyridazinone moiety:

- Bioisosteric potential : Mimics purine/pyrimidine rings, enabling kinase inhibition .

- Hydrogen-bonding capacity : The 6-oxo group interacts with catalytic lysine residues in enzymes .

Advanced: How can green chemistry principles be applied to its synthesis?

- Solvent-free reactions : Microwave-assisted synthesis reduces DMF usage by 60% .

- Biocatalysis : Lipases (e.g., Candida antarctica) esterify intermediates under aqueous conditions, minimizing waste .

Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves and goggles mandatory due to irritant properties .

- Ventilation : Fume hoods prevent inhalation of fine powders .

- Waste disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.